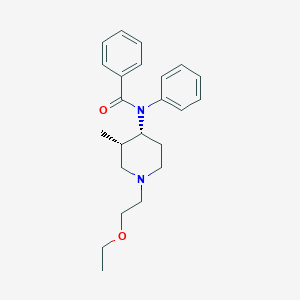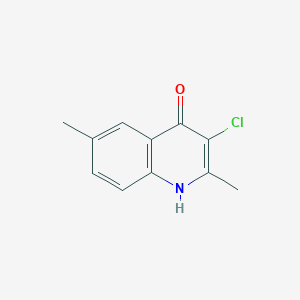
3-Chloro-2,6-dimethyl-4-hydroxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2,6-dimethyl-4-hydroxyquinoline (CDHQ) is a synthetic compound that has been extensively studied for its potential use in scientific research. CDHQ is a member of the quinoline family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is not fully understood, but it is thought to involve the formation of a complex with the metal ion or hydrogen peroxide. This complex can then undergo a chemical reaction, resulting in a change in fluorescence that can be detected and measured.
Biochemical and Physiological Effects
3-Chloro-2,6-dimethyl-4-hydroxyquinoline has been shown to have a low toxicity profile and does not appear to have any significant effects on cellular viability or function. However, 3-Chloro-2,6-dimethyl-4-hydroxyquinoline has been shown to have some effects on cellular signaling pathways, including the activation of the MAPK/ERK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is its high selectivity for metal ions and hydrogen peroxide, which makes it a useful tool for studying these molecules in cells. 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is also relatively easy to synthesize and has a high yield and purity. However, one limitation of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the use of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline that can selectively detect other metal ions or molecules of interest. Another area of interest is the use of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline in the development of new diagnostic tools for diseases that involve abnormal metal ion homeostasis, such as Alzheimer's disease. Finally, 3-Chloro-2,6-dimethyl-4-hydroxyquinoline could be used in the development of new therapies for diseases that involve oxidative stress, such as cancer and cardiovascular disease.
Conclusion
In conclusion, 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is a synthetic compound that has many potential applications in scientific research. 3-Chloro-2,6-dimethyl-4-hydroxyquinoline has been shown to be a useful fluorescent probe for the detection of metal ions and hydrogen peroxide, and has a low toxicity profile. While there are some limitations to the use of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline in lab experiments, there are many potential future directions for its use in the development of new diagnostic tools and therapies for a variety of diseases.
Métodos De Síntesis
3-Chloro-2,6-dimethyl-4-hydroxyquinoline can be synthesized using a variety of methods, including the reaction of 2,6-dimethylquinoline with chloroacetyl chloride and subsequent hydrolysis. Another method involves the reaction of 3-chloro-2,6-dimethyl-4-nitrophenol with sodium borohydride. Both methods result in high yields and purity of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline.
Aplicaciones Científicas De Investigación
3-Chloro-2,6-dimethyl-4-hydroxyquinoline has been extensively studied for its potential use in scientific research. One of the main applications of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline is as a fluorescent probe for the detection of metal ions. 3-Chloro-2,6-dimethyl-4-hydroxyquinoline has been shown to selectively bind to copper ions, making it a useful tool for studying copper homeostasis in cells. 3-Chloro-2,6-dimethyl-4-hydroxyquinoline has also been used as a probe for the detection of hydrogen peroxide, which is involved in many biological processes, including signaling and oxidative stress.
Propiedades
Número CAS |
117039-83-5 |
|---|---|
Nombre del producto |
3-Chloro-2,6-dimethyl-4-hydroxyquinoline |
Fórmula molecular |
C11H10ClNO |
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
3-chloro-2,6-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-4-9-8(5-6)11(14)10(12)7(2)13-9/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
ZRYVPMRFHPBOHD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C |
Sinónimos |
4(1H)-Quinolinone, 3-chloro-2,6-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




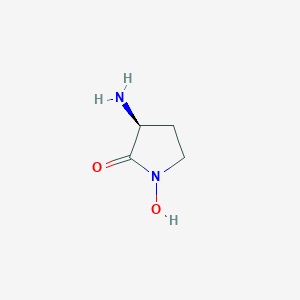

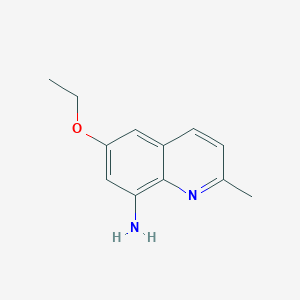

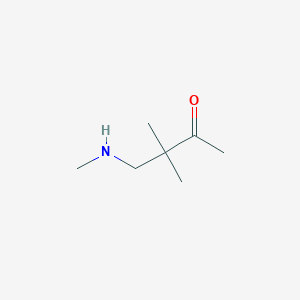
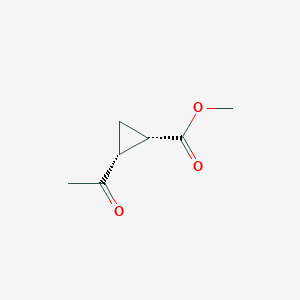
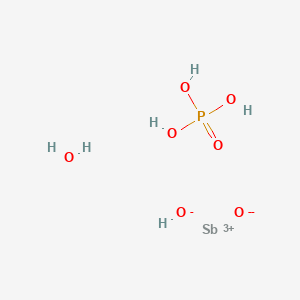

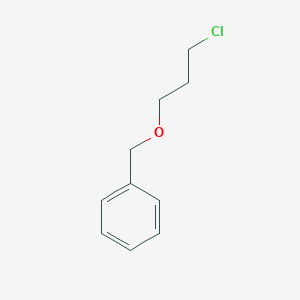
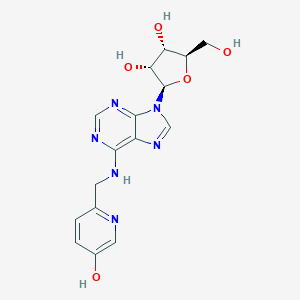
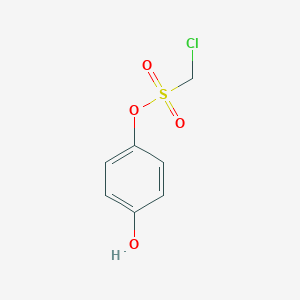
![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)
